molecular formula C11H22O B15176905 5-Ethylnon-2-en-1-ol CAS No. 93840-82-5

5-Ethylnon-2-en-1-ol

Cat. No.: B15176905
CAS No.: 93840-82-5
M. Wt: 170.29 g/mol
InChI Key: JOUGWEAOYMZAGM-VOTSOKGWSA-N
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Description

5-Ethylnon-2-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethyl group and a nonenyl chain with a double bond at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylnon-2-en-1-ol typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of an aldehyde with a ketone to form a β-hydroxy aldehyde or ketone.

    Reduction: The β-hydroxy compound is then reduced to form the corresponding alcohol.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethylnon-2-en-1-ol can undergo oxidation reactions to form aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products:

    Oxidation: Formation of 5-ethylnon-2-enal or 5-ethylnon-2-enone.

    Reduction: Formation of 5-ethylnonan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethylnon-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used as a model compound to study the metabolism of alcohols and their effects on biological systems.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 5-Ethylnon-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the nonenyl chain can participate in various chemical reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    5-Methylnon-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    5-Propylhept-2-en-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    5-Butyloct-2-en-1-ol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 5-Ethylnon-2-en-1-ol is unique due to its specific combination of an ethyl group and a nonenyl chain with a double bond. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industry.

Properties

CAS No.

93840-82-5

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-5-ethylnon-2-en-1-ol

InChI

InChI=1S/C11H22O/c1-3-5-8-11(4-2)9-6-7-10-12/h6-7,11-12H,3-5,8-10H2,1-2H3/b7-6+

InChI Key

JOUGWEAOYMZAGM-VOTSOKGWSA-N

Isomeric SMILES

CCCCC(CC)C/C=C/CO

Canonical SMILES

CCCCC(CC)CC=CCO

Origin of Product

United States

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